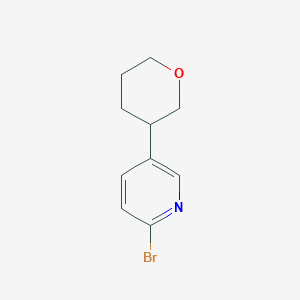
2-Bromo-5-(oxan-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(oxan-3-il)piridina es un compuesto orgánico heterocíclico que presenta un átomo de bromo y un grupo oxan-3-il unidos a un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-5-(oxan-3-il)piridina se puede lograr a través de varios métodos. Un enfoque común implica la bromación de 5-(oxan-3-il)piridina usando bromo o N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o cloroformo a temperatura ambiente .
Métodos de producción industrial
Para la producción a escala industrial, la síntesis puede implicar métodos más eficientes y escalables. Un método de este tipo incluye el uso de un reactivo de Grignard, donde la 2,5-dibromopiridina reacciona con un reactivo de Grignard seguido de la adición de un electrófilo adecuado para introducir el grupo oxan-3-il .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-5-(oxan-3-il)piridina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos de piridina o reducción para formar los derivados de piridina correspondientes.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares como dimetilsulfóxido (DMSO).
Oxidación: Se emplean agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales productos formados
Productos de sustitución: Dependiendo del nucleófilo, se pueden formar productos como 2-amino-5-(oxan-3-il)piridina o 2-tio-5-(oxan-3-il)piridina.
Productos de oxidación: Los N-óxidos de piridina son los principales productos.
Productos de reducción: Se obtienen derivados de piridina reducidos.
Aplicaciones Científicas De Investigación
2-Bromo-5-(oxan-3-il)piridina tiene varias aplicaciones en investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Biología química: Se emplea en el estudio de vías biológicas y el desarrollo de sondas bioquímicas.
Mecanismo De Acción
El mecanismo por el cual 2-Bromo-5-(oxan-3-il)piridina ejerce sus efectos depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El átomo de bromo y el grupo oxan-3-il pueden participar en varias interacciones, incluyendo enlaces de hidrógeno e interacciones hidrofóbicas, influyendo en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-Bromo-3-(oxan-2-il)piridina: Similar en estructura pero con el grupo oxan-2-il unido en una posición diferente.
5-Bromo-2-(oxan-4-il)piridina: Otro isómero estructural con el grupo oxan-4-il unido.
Singularidad
2-Bromo-5-(oxan-3-il)piridina es único debido a la posición específica del átomo de bromo y el grupo oxan-3-il, que puede influir en su reactividad e interacciones en sistemas químicos y biológicos. Esta estructura única puede conducir a propiedades y aplicaciones distintas en comparación con sus isómeros .
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
2-bromo-5-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-3-8(6-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2 |
Clave InChI |
SIZATKPCMUEXIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



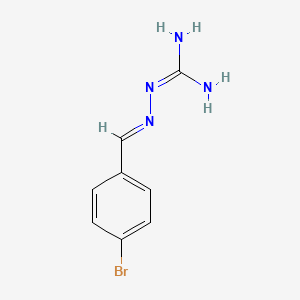
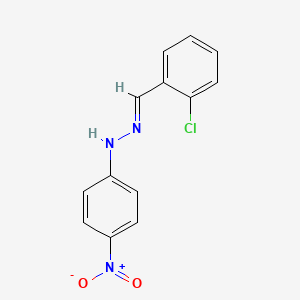
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)
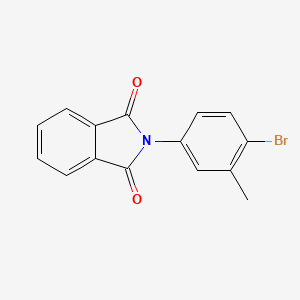
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
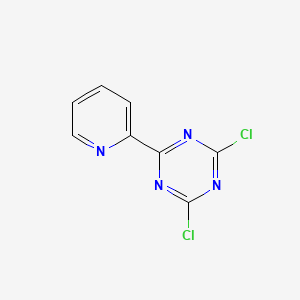
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
